

An In-depth Technical Guide to the Chemical Structure and Properties of Iohexol

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Compound of Interest

Compound Name: Iohexol

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Introduction

Iohexol is a non-ionic, water-soluble, low-osmolar radiographic contrast agent widely utilized in clinical settings to enhance the visibility of internal body structures during X-ray-based imaging procedures, including computed tomography (CT), angiography, and urography.[1][2] Marketed under trade names such as Omnipaque™ and Iodaque, its development marked a significant advancement over older ionic, high-osmolar agents by offering an improved safety and tolerability profile.[3] This is primarily due to its non-ionic nature and lower osmolality, which is closer to that of bodily fluids, reducing the risk of adverse reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with key experimental protocols relevant to its characterization.

Chemical Structure and Identification

Iohexol's chemical structure is based on a tri-iodinated benzene ring, which is responsible for its radiopacity.[4] The core ring is substituted with hydrophilic amide and hydroxyl groups that render the molecule highly water-soluble and non-ionic, contributing to its low osmolality and reduced physiological side effects compared to its ionic predecessors.[4]

The formal chemical name for **Iohexol** is N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)-acetamido]-2,4,6-triiodo-isophthalamide.[5] It is a benzenedicarboxamide compound with N-(2,3-dihydroxypropyl)carbamoyl groups at positions 1 and 3, iodo

substituents at positions 2, 4, and 6, and an N-(2,3-dihydroxypropyl)acetamido group at the 5-position.[2]

Diagram of **lohexol**'s core chemical components.

Physicochemical Properties

The physicochemical properties of **lohexol** are critical to its function and safety as an injectable contrast agent. Its high water solubility and low osmolality are key features that improve patient tolerance.[1][2] Quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of **lohexol**

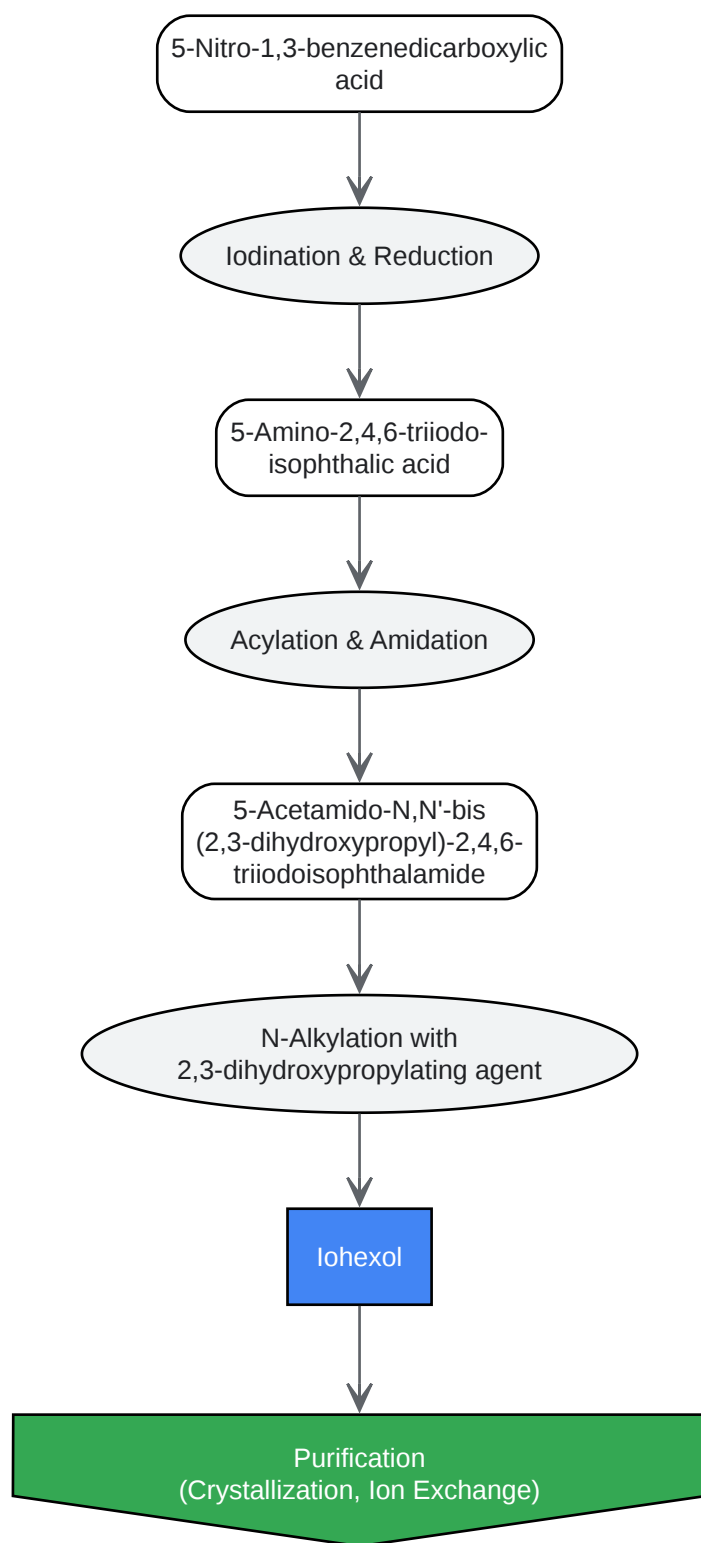
Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₆ I ₃ N ₃ O ₉	[2][6][7]
Molecular Weight	821.14 g/mol	[2][3][6]
Iodine Content	46.36%	[5]
Melting Point	174 to 180 °C	[3]
pKa	11.35 ± 0.70	[8]
XLogP3	-3.0	[2][9]
Water Solubility	Very soluble	[8]
Methanol Solubility	Freely soluble	[8]
Methylene Chloride	Practically insoluble	[8]
Protein Binding	< 2% (clinically insignificant)	[10][11]

Table 2: Osmolality and Viscosity of **lohexol** Formulations (Omnipaque™)

Iodine Concentration (mgI/mL)	Osmolality (mOsm/kg H ₂ O)	Viscosity (cP at 20°C)	Viscosity (cP at 37°C)	Source(s)
140	322	2.3	1.5	[5]
180	408	3.1	2.0	[5]
240	520	5.8	3.4	[5][12]
300	672	11.8	6.3	[5][12]
350	844	20.4	10.4	[5][12]

Synthesis and Manufacturing

The synthesis of **lohexol** is a multi-step process that generally begins with 5-amino-2,4,6-triiodo-isophthalic acid.[13] This precursor undergoes a series of reactions, including conversion to its acid chloride, amidation to attach the side chains, and finally, N-alkylation to yield the final **lohexol** molecule.[13][14] The purification of the final product is critical to ensure extremely high purity for safe administration.[13]



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Generalized synthetic pathway for **Iohexol**.

Mechanism of Action and Pharmacokinetics

The mechanism of action of **lohexol** is based on the attenuation of X-rays by the three iodine atoms in its structure.^[4] Because iodine has a high atomic number, it effectively absorbs X-rays, creating a contrast between the tissues where the agent is present and the surrounding tissues.^{[1][4][15]} When administered, typically intravenously, **lohexol** is distributed throughout the extracellular fluid without significant metabolism.^[4]

lohexol is excreted almost exclusively by glomerular filtration in the kidneys.^[10] In patients with normal renal function, close to 100% of the injected dose is eliminated unchanged in the urine within 24 hours.^{[10][11]} The elimination half-life is approximately 2 hours.^{[10][11]}

Experimental Protocols

Determination of Osmolality

Objective: To measure the osmolality of **lohexol** solutions, a critical parameter for assessing physiological compatibility.

Methodology:

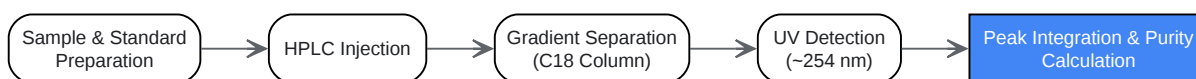
- Instrumentation: A vapor pressure or freezing point depression osmometer. The former is cited in official monographs.^[5]
- Calibration: Calibrate the osmometer using standard solutions of known osmolality as per manufacturer instructions.
- Sample Preparation: Use **lohexol** solutions as supplied or prepare dilutions with sterile water for injection. Ensure samples are at the temperature specified by the instrument's protocol.
- Measurement: Place the specified volume of the **lohexol** sample onto a sample disc (for vapor pressure) or into a sample tube (for freezing point). Initiate the measurement cycle.
- Data Analysis: Record the reading in mOsm/kg H₂O. Perform measurements in triplicate and report the mean value. Compare results against the specifications listed in Table 2.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Compounds

Objective: To assess the purity of **lohexol** and quantify any related substances or impurities, as mandated by pharmacopeial monographs.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector and a gradient pump.
- Chromatographic Conditions (based on typical pharmacopeial methods):
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or dilute acid) and an organic modifier like acetonitrile or methanol.[17] A long, shallow gradient is often employed due to the polar nature of **lohexol** and its impurities. [18]
 - Flow Rate: Typically 1.0 - 2.0 mL/min.
 - Detection: UV detection at approximately 254 nm.[19]
- Sample Preparation: Accurately weigh and dissolve **lohexol** samples in the mobile phase or water to a known concentration. Prepare a system suitability solution containing **lohexol** and known impurities as specified in the monograph.
- Analysis: Inject the system suitability solution to verify resolution, tailing factor, and reproducibility. Subsequently, inject the sample solution. Note that **lohexol** may show two peaks due to the slow rotation of the N-acetyl group, which are treated as "rotational isomers" and summed for quantification.[19]
- Data Analysis: Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks or against a qualified reference standard. The sum of impurities must not exceed the specified limit.



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Workflow for HPLC purity analysis of **lohexol**.

Conclusion

lohexol's chemical design as a non-ionic, tri-iodinated monomer provides an optimal balance of high radiopacity, excellent water solubility, and low osmolality. These properties are fundamental to its established record of safety and efficacy in diagnostic imaging. A thorough understanding of its structure, physicochemical characteristics, and the analytical methods used for its quality control is essential for researchers and professionals in the fields of medicinal chemistry, pharmaceutical sciences, and clinical research. The detailed information and protocols provided in this guide serve as a valuable technical resource for these endeavors.

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